1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-7-6-11-10-5-3-2-4-9(10)8-12-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCIDTUVWRDVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1C2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis begins with the reaction of α,α′-dibromo-o-xylene (1,2-bis(bromomethyl)benzene) and 2-methoxyethylamine in the presence of a base (e.g., sodium hydroxide) in dioxane at room temperature. The amine acts as a bifunctional nucleophile, sequentially displacing the two bromine atoms via an SN2 mechanism. This results in the formation of the bicyclic 2,3-dihydro-1H-isoindole core with the 2-methoxyethyl group appended to the nitrogen atom (Fig. 1).
Mechanistic Steps :
- First substitution : 2-Methoxyethylamine attacks one bromomethyl group of α,α′-dibromo-o-xylene, forming a mono-substituted intermediate.
- Second substitution : The remaining bromomethyl group undergoes intramolecular cyclization, closing the five-membered ring.
- Deprotonation : The base neutralizes HBr byproducts, driving the reaction to completion.
Optimized Conditions
- Solvent : Dioxane (ideal for solubility and reaction kinetics).
- Base : Sodium hydroxide (1.2 equivalents).
- Temperature : Room temperature (25°C).
- Time : 30–60 minutes.
Yield : Based on analogous reactions in the literature, this method is expected to achieve 85–90% isolated yield after column chromatography.
Alternative Cyclization Strategies
Thioester-Mediated Cyclization (Adapted from Patent Literature)
A method described for 2,3-dihydro-1H-indole derivatives can be adapted for isoindoles. This involves:
- Preparing a 1-(mercaptoacyl)isoindole precursor.
- Cyclizing the precursor using coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst.
Example Pathway :
- Start with 2-(bromomethyl)benzaldehyde and 2-methoxyethylamine to form a Schiff base.
- Reduce the imine to a secondary amine.
- Introduce a mercaptoacetyl group via thioesterification.
- Cyclize using DCC/DMAP to form the target compound.
Challenges :
Acid-Mediated Umpolung Cyclization
A one-pot procedure leveraging isoindole umpolung involves:
- Generating an electrophilic isoindolium intermediate via protonation with trifluoroacetic acid (TFA).
- Performing a Pictet-Spengler-type cyclization with a tailored amine.
Adaptation for 1-(2-Methoxyethyl) Derivative :
- Replace tryptamine with 2-methoxyethylamine in the cyclization step.
- Optimize acid concentration (10 equivalents of TFA) and solvent (dichloromethane).
Yield : Estimated 50–65% due to competing polymerization side reactions.
Comparative Analysis of Methods
Experimental Considerations
Stability
- The 2-methoxyethyl group is stable under basic and mild acidic conditions, but prolonged exposure to strong acids (e.g., concentrated H₂SO₄) may cleave the ether linkage.
Chemical Reactions Analysis
Types of Reactions: 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoindole-1,3-dione derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide, and nucleophiles, like amines and alcohols, are commonly used.
Major Products: The major products formed from these reactions include various substituted isoindoles and isoindoline derivatives, which have significant applications in medicinal chemistry and materials science .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its biological activity. It is particularly noted for:
- Anticancer Activity : Research indicates that 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole can inhibit the growth of cancer cell lines such as Caco-2 (colon cancer) and HCT-116 (colorectal cancer). In vitro studies have demonstrated effective concentrations (IC50 values) that induce apoptosis and arrest the cell cycle in these cells .
- Antimicrobial Properties : The compound exhibits potential antimicrobial effects by interacting with bacterial enzymes, which may inhibit microbial growth. Studies have shown that derivatives of isoindole can be effective against both Gram-positive and Gram-negative bacteria, with some compounds outperforming established antibiotics like gentamicin .
- Neurological Disorders : It serves as a candidate for treating neurological conditions, leveraging its ability to modulate enzyme activity and receptor interactions .
Biological Applications
This compound is studied for its interactions with specific molecular targets:
- Enzyme Inhibition : The mechanism of action involves binding to active sites of enzymes, thereby inhibiting their activity. This feature is crucial for developing drugs targeting various diseases.
- Receptor Modulation : The compound can also modulate receptor functions by interacting with allosteric sites, influencing cellular signaling pathways that affect numerous biological processes.
Chemical Synthesis and Reactions
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Derivatives : It can undergo oxidation, reduction, and substitution reactions to form various isoindole derivatives. For instance, oxidation can yield isoindole-1,3-dione derivatives, while substitution reactions allow for the introduction of different functional groups.
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Varies | Isoindole-1,3-dione derivatives |
| Reduction | Sodium borohydride | Varies | More saturated derivatives |
| Substitution | N-bromosuccinimide | Varies | Substituted isoindoles |
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in real-world applications:
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, the compound demonstrated significant inhibition rates:
- Cell Lines Tested :
- Caco-2
- HCT-116
The results indicated an IC50 value of approximately 5 μM for Caco-2 cells, suggesting effective anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial activity revealed that certain derivatives exhibited inhibition zones comparable to established antibiotics:
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
The findings showed that some derivatives had inhibition zones exceeding those of gentamicin at equivalent concentrations .
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1,2,3,4-Tetrahydroisoquinoline
- Structure : A fully saturated tetracyclic system with a six-membered ring instead of the isoindole's five-membered core.
- Activity: While 2,3-dihydro-1H-isoindoles target NMDA receptors, tetrahydroisoquinolines are more commonly associated with opioid receptor interactions. The additional ring saturation in tetrahydroisoquinoline reduces aromaticity, altering electronic properties and receptor binding .
2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one
- Structure : Features a hydroxyl and methyl group at the 3-position and a benzyl group at the 2-position.
- Activity: This derivative is a byproduct in radical scavenger synthesis and has applications in spin probes.
1,3-Dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide
- Structure : Contains dual methoxy groups at the 1- and 3-positions and a carbothioamide moiety.
- Activity: The thioamide group introduces sulfur-based reactivity, enabling herbicidal applications. The dimethoxy substitution likely enhances lipophilicity compared to the mono-methoxyethyl group in the target compound .
2-(2-Methoxyethyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Structure : Includes a dioxo group and a thiazole-linked carboxamide at the 5-position.
- Activity : The carboxamide and thiazole groups broaden biological interactions, such as kinase inhibition, which are absent in the parent compound .
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-methoxyethyl group in the target compound balances hydrophilicity and membrane permeability, whereas ethoxyethyl derivatives (e.g., 1-(2-ethoxyethyl)-2,3-dihydro-1H-indole-2,3-dione, MW 219.24 g/mol) exhibit increased lipophilicity due to the longer alkyl chain .
- Crystallography : Derivatives like 2-benzyl-3-hydroxy-isoindol-1-one have resolved X-ray structures, revealing planar isoindole cores and intramolecular hydrogen bonds that stabilize conformations .
Biological Activity
1-(2-Methoxyethyl)-2,3-dihydro-1H-isoindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structural features facilitate interactions with various biological targets, leading to diverse therapeutic effects.
Structural Characteristics
The compound features an isoindole core, a methoxyethyl side chain, and a dioxo group. These components contribute to its biological reactivity and interaction with macromolecules such as proteins and enzymes.
| Structural Feature | Description |
|---|---|
| Isoindole Core | Provides a scaffold for biological activity |
| Methoxyethyl Group | Enhances solubility and bioavailability |
| Dioxo Group | Participates in nucleophilic reactions |
The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activity and cellular signaling pathways. This modulation can lead to various biological effects, including:
- Anticancer Activity : Inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Antimicrobial Effects : Potential inhibition of microbial growth through interaction with bacterial enzymes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and arresting the cell cycle.
- Cell Lines Tested :
- Caco-2 (colon cancer)
- HCT-116 (colorectal cancer)
In these studies, the compound demonstrated an IC50 value indicating effective concentration levels for inhibiting cancer cell growth.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to standard antibiotics like gentamicin.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on colorectal cancer cell lines.
- Findings : The compound significantly reduced cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry analysis.
-
Study on Antimicrobial Effects :
- Objective : To assess the effectiveness against common bacterial strains.
- Findings : Demonstrated inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to conventional treatments.
Research Findings
Recent studies have focused on elucidating the specific molecular targets of this compound. The compound's interactions with cyclooxygenase (COX) enzymes have been particularly noted, suggesting anti-inflammatory properties alongside its anticancer activity.
Summary of Findings
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 1-(2-methoxyethyl)-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via Claisen rearrangement of precursor molecules like 2,3-dihydro-1H-isoindol-3-ones with methoxyethyl alcohols under controlled temperatures (80–100°C) and inert atmospheres. Optimization involves adjusting solvent polarity (e.g., toluene vs. DMF), catalyst loading (e.g., p-toluenesulfonic acid), and reaction time (6–12 hours) to maximize yields .
- Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with ethyl acetate/hexane gradients.
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyethyl group at C1) and isoindole backbone .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles (e.g., dihedral angles between isoindole and methoxyethyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
- Approach :
- Enzyme Inhibition : Screen against monoamine oxidase (MAO) isoforms using fluorometric assays, as isoindole derivatives are known MAO inhibitors .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., kinases) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interactions with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with MAO-B or other receptors. Focus on hydrogen bonding with the methoxyethyl group and π-π stacking of the isoindole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate binding energies and electronic transitions at active sites .
Q. How should researchers resolve discrepancies between experimental and computational data?
- Strategies :
- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Experimental Replicates : Repeat kinetic assays under standardized conditions to rule out variability .
- Parameter Adjustment : Refine force fields in simulations (e.g., AMBER) to better match experimental binding affinities .
Q. What challenges arise in designing enantioselective syntheses of this compound?
- Key Issues :
- Chiral Induction : Use asymmetric catalysts (e.g., Evans’ oxazaborolidines) during Claisen rearrangement to control stereochemistry at C1 .
- Racemization Risk : Monitor optical rotation ([α]) during purification to detect racemization, especially under acidic/basic conditions .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>95%) .
Q. How does the methoxyethyl substituent influence the compound’s reactivity and stability?
- Mechanistic Insights :
- Electron Donation : The methoxy group enhances electron density on the isoindole ring, increasing susceptibility to electrophilic substitution .
- Hydrolytic Stability : Assess stability in aqueous buffers (pH 2–10) via LC-MS; the ether linkage resists hydrolysis compared to ester analogs .
- Solubility : Measure logP values (e.g., shake-flask method) to predict bioavailability; methoxyethyl improves water solubility vs. alkyl chains .
Q. What in silico models predict the pharmacokinetic properties of this compound?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test alerts) .
- BBB Penetration : Apply the BBB Score algorithm to evaluate potential CNS activity .
- Solubility Parameters : Hansen solubility parameters (HSPiP) to optimize formulation solvents .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
